N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide
CAS No.: 33533-84-5
Cat. No.: VC15973880
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33533-84-5 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | N-(4-oxochromen-3-yl)acetamide |
| Standard InChI | InChI=1S/C11H9NO3/c1-7(13)12-9-6-15-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,13) |
| Standard InChI Key | UQWDQUUQTMWLLZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=COC2=CC=CC=C2C1=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide features a bicyclic benzopyran scaffold substituted at the 3-position with an acetamide group. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | N-(4-oxochromen-3-yl)acetamide |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Canonical SMILES | CC(=O)NC1=COC2=CC=CC=C2C1=O |
| InChI Key | UQWDQUUQTMWLLZ-UHFFFAOYSA-N |
| PubChem CID | 15562021 |
The acetamide moiety at position 3 introduces hydrogen-bonding capabilities, potentially enhancing interactions with biological targets. The conjugated π-system of the benzopyran core may contribute to UV absorption properties, a trait exploitable in analytical detection methods.
Spectroscopic and Computational Insights
Though experimental spectral data (e.g., NMR, IR) are unavailable in published literature, computational predictions using tools like Gaussian or DFT simulations could elucidate electronic transitions and vibrational modes. The ketone group at position 4 likely exhibits a characteristic carbonyl stretch near 1700 cm⁻¹ in IR spectra, while the acetamide’s N–H stretch may appear around 3300 cm⁻¹.
Synthesis and Structural Modification
Synthetic Routes
While explicit protocols for N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide are undocumented, benzopyran derivatives are typically synthesized via:
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Knoevenagel Condensation: Reaction of salicylaldehyde derivatives with active methylene compounds (e.g., malonic acid).
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Pechmann Condensation: Acid-catalyzed cyclization of phenols with β-keto esters, yielding coumarin analogs.
For this compound, a plausible route involves condensing 3-amino-4-hydroxycoumarin with acetyl chloride under basic conditions. Optimization of reaction time, temperature, and catalyst (e.g., pyridine for acetylation) could improve yields.
Industrial Scalability
Large-scale production may employ continuous-flow reactors to enhance reaction control and purity. Green chemistry principles, such as using ionic liquids as solvents, could reduce environmental impact.
| Compound | Structure | Therapeutic Potential |
|---|---|---|
| N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide | Benzopyran + acetamide | Antimicrobial, anti-inflammatory |
| Coumarin | Benzopyran-2-one | Anticoagulant, antifungal |
| Chromene | Benzopyran sans ketone | Antioxidant, anticancer |
Research Gaps and Future Directions
Experimental Validation Needs
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Synthesis Optimization: Systematic studies on reaction conditions (e.g., catalysts, solvents) to maximize yield and purity.
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ADMET Profiling: In vitro assays to assess absorption, distribution, metabolism, excretion, and toxicity.
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Target Identification: High-throughput screening against enzyme libraries (e.g., kinases, proteases) to pinpoint mechanistic pathways.
Computational Modeling Opportunities
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Molecular Docking: Virtual screening against microbial DNA gyrase or cyclooxygenase enzymes to predict binding affinities.
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QSAR Studies: Correlating structural features (e.g., logP, polar surface area) with bioactivity to guide analog design.
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